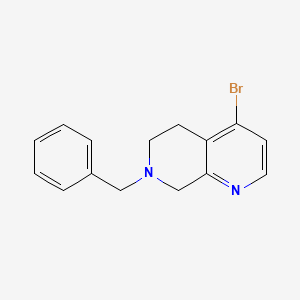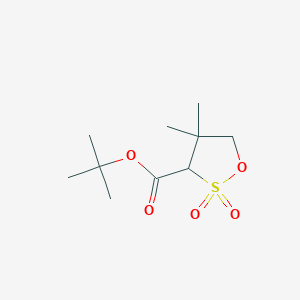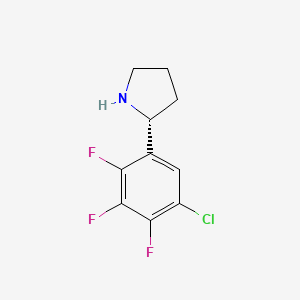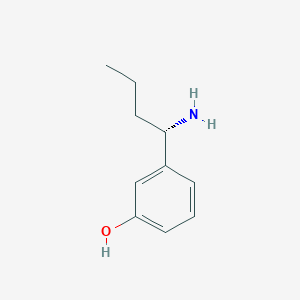
(S)-3-(1-Aminobutyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(1-Aminobutyl)phenol is an organic compound with the molecular formula C10H15NO It consists of a phenol group substituted with a 1-aminobutyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminobutyl)phenol typically involves the use of transaminase biocatalysts. These enzymes facilitate the transfer of an amino group to a precursor molecule, resulting in the formation of the desired product . The reaction conditions often include a suitable solvent, temperature control, and the presence of cofactors necessary for enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve immobilized transaminases, which offer advantages such as reusability and enhanced stability . The process includes the use of a resin to immobilize the enzyme, allowing for continuous production with high conversion rates.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(1-Aminobutyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
(S)-3-(1-Aminobutyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-3-(1-Aminobutyl)phenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-(1-Aminobutyl)phenol
- (S)-2-(1-Aminobutyl)phenol
Uniqueness
(S)-3-(1-Aminobutyl)phenol is unique due to the specific position of the 1-aminobutyl group on the phenol ring. This positional isomerism can result in different chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
3-[(1S)-1-aminobutyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-2-4-10(11)8-5-3-6-9(12)7-8/h3,5-7,10,12H,2,4,11H2,1H3/t10-/m0/s1 |
Clé InChI |
AMEJFGQGKYMTCT-JTQLQIEISA-N |
SMILES isomérique |
CCC[C@@H](C1=CC(=CC=C1)O)N |
SMILES canonique |
CCCC(C1=CC(=CC=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12959561.png)

![1-Bromo-7H-benzo[c]carbazole](/img/structure/B12959566.png)
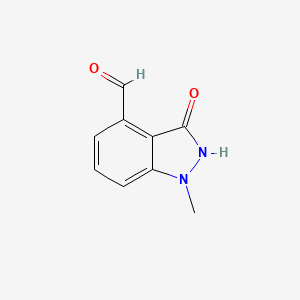
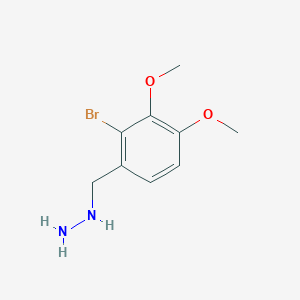
![2-Aminoethanol hemi((Z)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate)](/img/structure/B12959580.png)
